

4-(Thiophen-3-yl)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-(Thiophen-3-yl)benzaldehyde

Cat. No.: B132776

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An In-Depth Technical Guide to **4-(Thiophen-3-yl)benzaldehyde** for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of **4-(Thiophen-3-yl)benzaldehyde**, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust and widely adopted synthetic methodology via palladium-catalyzed cross-coupling, discuss key analytical techniques for its characterization, and contextualize its application as a critical building block in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic endeavors.

Core Physicochemical Properties

4-(Thiophen-3-yl)benzaldehyde is a bifunctional organic compound featuring a thiophene ring linked to a benzaldehyde moiety at the para position. This arrangement provides a rigid scaffold with versatile chemical handles—the aldehyde for derivatization and the thiophene ring as a key pharmacophore or electronic component. Its core properties are summarized below.

Property	Value	Source
Chemical Formula	C ₁₁ H ₈ OS	[1]
Molecular Weight	188.25 g/mol	[1][2]
CAS Number	157730-74-0	[1]
Appearance	(Typically) Off-white to yellow solid	General chemical knowledge
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[1][2]

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and scalable synthesis of **4-(Thiophen-3-yl)benzaldehyde** relies on the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful means of forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for constructing biaryl systems.[3][4]

Rationale of the Synthetic Approach

The strategy involves coupling an aryl halide (4-bromobenzaldehyde) with an organoboron reagent (thiophene-3-boronic acid). The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5][6] This method is favored for its high functional group tolerance (the aldehyde remains intact), mild reaction conditions, and the commercial availability of the starting materials.[4]

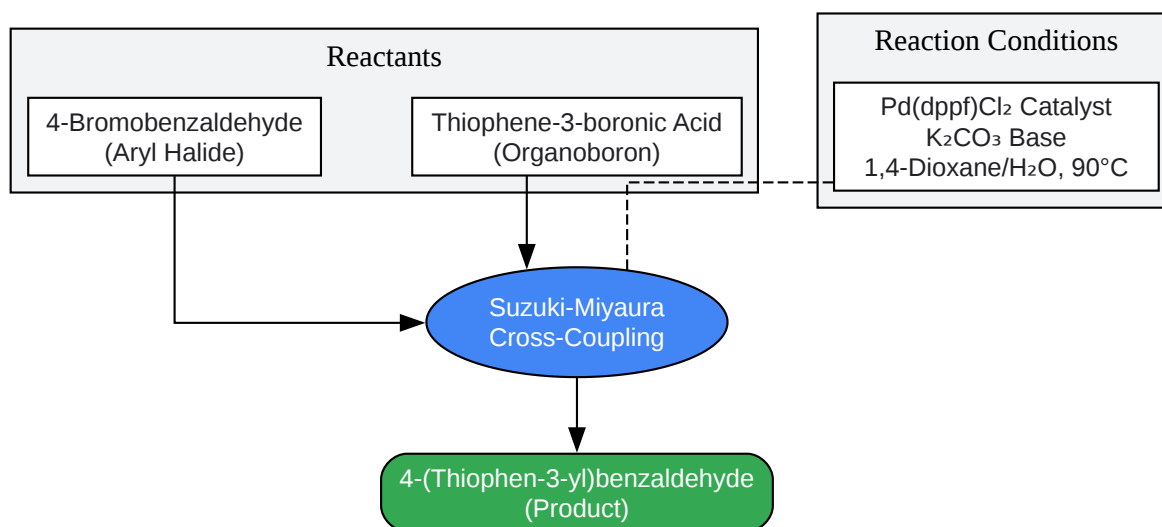
Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

- Inert Atmosphere Setup:** To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), thiophene-3-boronic acid (1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq).

- **Solvent and Base Addition:** Purge the flask with nitrogen for 15 minutes. Under a positive nitrogen flow, add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Add a base, typically potassium carbonate (K_2CO_3 , 2.5 eq).
- **Reaction Execution:** Heat the reaction mixture to 85-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- **Work-up and Extraction:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **4-(Thiophen-3-yl)benzaldehyde**.

Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura synthesis workflow.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is highly diagnostic. One would expect to see a sharp singlet for the aldehydic proton between δ 9.9 and 10.1 ppm. The aromatic region (δ 7.2-8.0 ppm) will show a characteristic set of signals: two doublets corresponding to the AA'BB' system of the para-substituted benzene ring and three distinct signals for the protons on the 3-substituted thiophene ring.
- ^{13}C NMR:** The carbon spectrum will confirm the presence of all 11 unique carbon atoms. The most downfield signal will be the aldehydic carbon, typically appearing around δ 191-192 ppm. The remaining signals in the δ 120-145 ppm range will correspond to the aromatic carbons of the two rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or other soft ionization techniques will show a prominent molecular ion peak ($[\text{M}+\text{H}]^+$) at m/z 189.03, confirming the molecular weight.

Summary of Expected Analytical Data

Technique	Expected Result
^1H NMR (CDCl_3)	$\sim \delta$ 9.9-10.1 (s, 1H, -CHO), δ 7.2-8.0 (m, 7H, Ar-H)
^{13}C NMR (CDCl_3)	$\sim \delta$ 191.5 (-CHO), δ 125-145 (Ar-C)
LC-MS (ESI)	$[\text{M}+\text{H}]^+$ at m/z = 189.03
Purity (HPLC)	>95% (typical for post-chromatography material)

Relevance in Medicinal Chemistry and Drug Development

The thiophene nucleus is a cornerstone of modern medicinal chemistry.[7] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7]

Role as a Synthetic Building Block

4-(Thiophen-3-yl)benzaldehyde serves as a versatile intermediate. The aldehyde group is a gateway for numerous transformations, including:

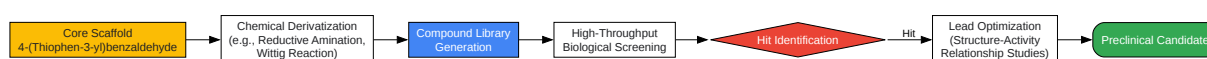
- Reductive Amination: To form secondary and tertiary amines.
- Wittig Reaction: To generate stilbene-like structures.
- Aldol Condensation: To create α,β -unsaturated ketones.
- Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

This chemical versatility allows for the rapid generation of compound libraries for screening against various biological targets. The thiophene ring often acts as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, which can be advantageous for modulating potency and pharmacokinetic properties.

Potential Therapeutic Applications

Compounds containing the thiophene-aryl scaffold have been investigated for a range of diseases. For instance, related benzo[b]thiophene structures have shown potent antiseizure and antinociceptive (pain-relieving) activities, highlighting the potential for this chemical class in developing new central nervous system (CNS) agents.[8]

Drug Discovery and Development Workflow



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Caption: Role of the scaffold in a drug discovery pipeline.

Conclusion

4-(Thiophen-3-yl)benzaldehyde is a high-value chemical intermediate with well-defined properties and a robust synthetic pathway. Its structural features make it an attractive starting point for the synthesis of novel compounds in drug discovery, particularly for CNS disorders, infectious diseases, and oncology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development programs.

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